(-)-Macromerine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

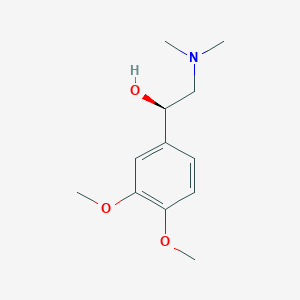

(-)-Macromerine is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

Model Compound for Phenethylamines

(-)-Macromerine is primarily utilized as a model compound in the study of phenethylamine derivatives. Its structure allows researchers to investigate the synthesis and reactivity of related compounds, providing insights into their chemical behaviors and potential modifications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine under reducing conditions, which allows for controlled production while minimizing byproducts.

Biology

Neurotransmitter Interactions

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in modulating mood and addressing neurological disorders.

Case Study: Neuropharmacological Effects

A study highlighted that compounds similar to this compound exhibited effects on mood modulation and cognitive functions in animal models. These findings underscore its potential as a therapeutic agent in treating conditions like depression and anxiety .

Medicine

Therapeutic Potential

Ongoing research is exploring the therapeutic uses of this compound in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments aimed at conditions such as schizophrenia and major depressive disorder .

Safety Profile

Despite its potential benefits, safety concerns have been raised regarding the use of this compound and similar compounds. Reports indicate adverse effects when used improperly or in conjunction with other substances, necessitating further investigation into its pharmacological safety .

Industry

Material Development

In industrial applications, this compound serves as a precursor for synthesizing other bioactive compounds. Its unique properties make it valuable in developing new materials with specific functionalities, particularly in the pharmaceutical and cosmetic industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for phenethylamines | Facilitates understanding of chemical reactivity |

| Biology | Neurotransmitter interactions | Potential mood modulation effects |

| Medicine | Therapeutic agent | Investigated for treating neurological disorders |

| Industry | Precursor for bioactive compounds | Valuable in material development |

Propiedades

Número CAS |

19751-75-8 |

|---|---|

Fórmula molecular |

C12H19NO3 |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |

InChI |

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1 |

Clave InChI |

YAIPYAQVBZPSSC-JTQLQIEISA-N |

SMILES |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

SMILES isomérico |

CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O |

SMILES canónico |

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.